The compound 4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline is a complex organic molecule characterized by the presence of an aniline group and a 1,3,4-oxadiazole ring, which is further substituted with a 2-methylfuran moiety. This structural arrangement contributes to its unique chemical properties and potential biological activities. The molecular formula for this compound is and it has a molecular weight of approximately 229.25 g/mol .
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Compounds containing the 1,3,4-oxadiazole structure have been extensively studied for their biological activities. Notably, derivatives of this compound have demonstrated significant inhibition of acetylcholinesterase, an enzyme crucial in neurotransmission. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease . Additionally, the presence of the furan ring may enhance biological activity due to its ability to participate in electron transfer processes.
The synthesis of 4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline typically involves multi-step synthetic routes. One common method includes:
The reaction conditions often involve solvents like dimethyl sulfoxide and bases such as potassium carbonate at elevated temperatures .
This compound has potential applications in various fields:
Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. Molecular docking studies have been employed to predict interactions with acetylcholinesterase, revealing insights into its mechanism of action and guiding further modifications for enhanced efficacy .
Several compounds share structural similarities with 4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline, offering a basis for comparison:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine | Contains a phenyl group instead of an aniline | Enhanced lipophilicity |
| 4-(5-Aryl-3-methylfuran-3-yl)-1,2,3-thiadiazole | Contains a thiadiazole ring | Different reactivity patterns |
| 5-Furan-2-yl-[1,3,4]oxadiazole | Lacks the aniline component | Simpler structure with distinct properties |
The uniqueness of 4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline lies in its combination of both an aromatic amine and a heterocyclic oxadiazole structure. This dual functionality enhances its potential reactivity and biological activity compared to other similar compounds .